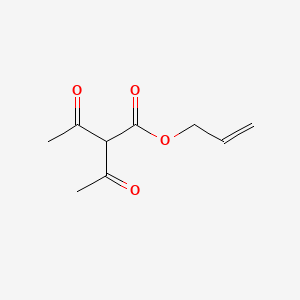

Allyl 2-acetylacetoacetate

CAS No.: 30926-51-3

Cat. No.: VC16043407

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30926-51-3 |

|---|---|

| Molecular Formula | C9H12O4 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | prop-2-enyl 2-acetyl-3-oxobutanoate |

| Standard InChI | InChI=1S/C9H12O4/c1-4-5-13-9(12)8(6(2)10)7(3)11/h4,8H,1,5H2,2-3H3 |

| Standard InChI Key | VYYXNEFTRUNFCV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C(=O)C)C(=O)OCC=C |

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

Allyl 2-acetylacetoacetate is systematically named 2-acetyl-3-oxobutanoic acid 2-propenyl ester, reflecting its structural components:

-

An allyl group () attached via an ester linkage.

-

A β-keto ester backbone (), which facilitates enolization and chelation with metal catalysts .

The compound’s values (approximately 10.5 for the α-hydrogen and 4.7 for the acetyl group) enable tautomerism, a property critical to its reactivity in nucleophilic substitutions and condensations .

Synthesis and Manufacturing Processes

Trans-Esterification Methodologies

The synthesis of allyl 2-acetylacetoacetate predominantly involves trans-esterification of β-keto esters under mild, solvent-free conditions. A silica-supported boric acid catalyst () has emerged as a green and efficient option, achieving yields exceeding 90% .

Mechanistic Pathway:

-

Enolization: The β-keto ester forms a chelated enol intermediate with boric acid.

-

Nucleophilic Attack: Allyl alcohol displaces the original ester group (e.g., methyl or ethyl) via a six-membered boronate transition state.

-

Catalyst Regeneration: The silica support enables easy recovery and reuse for up to five cycles without activity loss .

Optimized Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst Loading | 50 mg per mmol substrate |

| Temperature | 100°C |

| Substrate Ratio (β-keto ester : alcohol) | 1:1.1 |

| Reaction Time | 4.5–5 hours |

This method outperforms traditional acid/base-catalyzed routes by minimizing side reactions and eliminating aqueous workup .

Alternative Synthetic Routes

-

Acylketene Intermediate: Thermal decomposition of diketene with allyl alcohol, though limited by handling difficulties .

-

Enzymatic Catalysis: Lipase-mediated esterification, offering enantioselectivity but requiring longer reaction times.

Physicochemical Properties

Thermal and Spectral Data

-

Boiling Point: 245–250°C (estimated via group contribution methods).

-

IR Spectroscopy: Strong absorptions at 1745 cm (ester C=O) and 1710 cm (acetyl C=O).

-

H NMR (CDCl): δ 5.8–5.9 (m, 1H, allyl CH), 5.2–5.4 (m, 2H, allyl CH), 3.4 (s, 2H, acetoacetate CH), 2.3 (s, 3H, acetyl CH) .

Solubility and Stability

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.

-

Storage: Requires refrigeration (2–8°C) under inert gas to prevent hydrolysis.

Industrial and Research Applications

Organic Synthesis

-

Michael Additions: Serves as a nucleophile in conjugate additions with α,β-unsaturated carbonyls.

-

Heterocycle Formation: Precursor for pyrazoles and isoxazoles via cyclocondensation with hydrazines or hydroxylamine.

Polymer Chemistry

The allyl group enables radical-mediated polymerization, producing cross-linked polymers with tunable thermal stability. Applications include:

-

Coatings with enhanced adhesion.

-

Biomedical hydrogels responsive to pH changes.

Agrochemical Intermediates

Derivatives of allyl 2-acetylacetoacetate exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

Comparative Analysis with Related Esters

| Compound | Reactivity | Applications | Key Differentiator |

|---|---|---|---|

| Allyl 2-acetylacetoacetate | High (allyl group) | Specialty polymers, agrochemicals | Dual functional groups enable multi-step synthesis |

| Methyl acetoacetate | Moderate | Solvent, perfumery | Low cost, limited reactivity |

| Ethyl acetoacetate | Moderate | Pharmaceuticals, dyes | Industrial scalability |

| Allyl acetate | Low | Adhesives, plasticizers | Lacks β-keto functionality |

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective trans-esterification.

-

Biological Activity Screening: Evaluating antimicrobial and anti-inflammatory properties in in vitro models.

-

Green Chemistry Innovations: Photocatalytic methods using TiO or graphitic carbon nitride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume